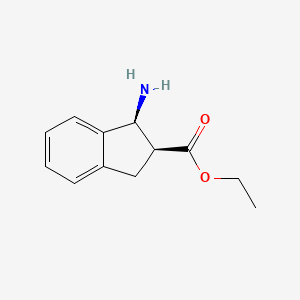
2-Ethyl-6,7-difluoro-3-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-difluoro-3-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C11H10F2N2 and a molecular weight of 208.21 g/mol . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-difluoro-3-methylquinoxaline typically involves the condensation of 2-ethyl-3-methylquinoxaline with fluorinating agents under controlled conditions . One common method involves the reaction of 2-ethyl-3-methylquinoxaline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile (CH3CN) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-difluoro-3-methylquinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) in an organic solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-6,7-difluoro-3-methylquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-difluoro-3-methylquinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to antimicrobial and anticancer effects . Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
2-Methylquinoxaline: A derivative with similar biological properties but lacking the fluorine and ethyl groups.
6,7-Difluoroquinoxaline: A derivative with similar fluorine substitution but lacking the ethyl and methyl groups.
Uniqueness
2-Ethyl-6,7-difluoro-3-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with fluorine atoms, enhances its lipophilicity and ability to interact with biological targets, making it a promising candidate for various applications .
Properties
Molecular Formula |
C11H10F2N2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-ethyl-6,7-difluoro-3-methylquinoxaline |
InChI |
InChI=1S/C11H10F2N2/c1-3-9-6(2)14-10-4-7(12)8(13)5-11(10)15-9/h4-5H,3H2,1-2H3 |
InChI Key |
WWIGLMZNLIMFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2N=C1C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















